Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate is a chemical compound. The pyrrolidin-2-yl group is a five-membered ring with nitrogen as one of the atoms . The indole group is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of similar compounds shows that the pyrrolidin-2-yl group and the indole group are connected through a carbon atom . The tert-butyl group is attached to the carbon atom of the carboxylate group .Scientific Research Applications
Cancer Research and Drug Design
This compound has potential applications in cancer research, particularly in the design and synthesis of new anticancer drugs. The compound’s structure allows for interaction with specific proteins involved in cancer cell proliferation and survival. For example, it can be used to inhibit the SHP2 protein, which plays a role in cell growth and differentiation pathways that are often dysregulated in cancer .
Development of Pharmacological Inhibitors
The compound’s unique structure makes it a candidate for the development of pharmacological inhibitors targeting catalytic sites of protein tyrosine phosphatases (PTPs). These enzymes are crucial for monitoring cell functions such as proliferation, diversity, migration, and metabolism .
Structure-Based Drug Design
Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate: can be utilized in structure-based drug design. Its molecular framework can be modified to enhance interactions with target proteins, leading to the discovery of more potent and selective drug candidates .
Synthesis of Pyrazine Compounds
The compound serves as a precursor in the synthesis of pyrazine-based small molecules. These molecules have shown cytotoxic activity and could be developed into therapeutic agents. The synthesis process involves coupling reactions and protection of amine groups, demonstrating the compound’s versatility in organic synthesis .
Organocatalysis
In the field of asymmetric synthesis, this compound can be used to create pyrrolidine-based organocatalysts. These catalysts are essential for producing enantiomerically pure substances, which is a critical aspect of pharmaceutical drug development .
Chemical Intermediate
As a chemical intermediate, Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate can be used in various synthetic pathways to produce complex organic molecules. Its reactive sites allow for multiple functionalization reactions, making it a valuable building block in medicinal chemistry .
properties
IUPAC Name |
tert-butyl 3-pyrrolidin-2-ylindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-11-13(14-8-6-10-18-14)12-7-4-5-9-15(12)19/h4-5,7,9,11,14,18H,6,8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAWAAMMZNLDCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3CCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670049 | |
Record name | tert-Butyl 3-(pyrrolidin-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885272-31-1 | |
Record name | tert-Butyl 3-(pyrrolidin-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.